molecular formula C7H6ClNO2 B1209129 5-Chlorosalicylamide CAS No. 7120-43-6

5-Chlorosalicylamide

Cat. No.: B1209129
CAS No.: 7120-43-6
M. Wt: 171.58 g/mol
InChI Key: NNHMQZBVJPQCAK-UHFFFAOYSA-N
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Description

5-Chlorosalicylamide, also known as 5-chloro-2-hydroxybenzamide, is a chemical compound with the molecular formula C7H6ClNO2. It is a derivative of salicylic acid, where a chlorine atom replaces a hydrogen atom on the benzene ring, and an amide group is attached to the carboxyl group. This compound is known for its various applications in scientific research and industry .

Scientific Research Applications

5-Chlorosalicylamide has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

5-Chlorosalicylamide plays a significant role in biochemical reactions, particularly in inhibiting the activity of membrane-bound proteases. It interacts with enzymes such as serine proteases by binding to their catalytic sites, thereby inhibiting their function . Additionally, this compound has been shown to affect the function of neuronal cells, leading to cell death through intramolecular hydrogen formation and serine protease inhibition .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has demonstrated anti-cancer activity by inhibiting cancer cell growth both in vitro and in vivo . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it affects the function of neuronal cells, leading to cell death through specific biochemical interactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the catalytic sites of membrane-bound proteases, inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to various cellular effects. Additionally, this compound influences gene expression by modulating the activity of specific transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is unstable at pH values below 4.5 but remains stable at higher pH levels . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in inhibiting cancer cell growth and protease activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-cancer and antiprotease activities without significant toxicity . At higher doses, this compound can cause toxic effects, including hemolytic activity and adverse impacts on cellular function . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of salicylic acid analogs . It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. The compound’s metabolic interactions contribute to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which affect its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its inhibitory effects on proteases and other cellular functions .

Comparison with Similar Compounds

5-Chlorosalicylamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-chloro-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHMQZBVJPQCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324590
Record name 5-Chlorosalicylamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7120-43-6
Record name 5-Chloro-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7120-43-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-hydroxybenzamide
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Record name 7120-43-6
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Record name 5-Chlorosalicylamide
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Record name 5-chloro-2-hydroxybenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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